[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride
Description
[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride is a reactive sulfonyl chloride derivative featuring a cyclobutane ring substituted with a dimethylamino group and a methanesulfonyl chloride moiety. This compound likely serves as a synthetic intermediate in pharmaceutical chemistry, particularly in the formation of sulfonamides or other sulfur-containing bioactive molecules. The dimethylamino group enhances solubility and basicity, while the sulfonyl chloride group confers electrophilic reactivity for nucleophilic substitution reactions.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[1-(dimethylamino)cyclobutyl]methanesulfonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2S.ClH/c1-9(2)7(4-3-5-7)6-12(8,10)11;/h3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBWUISIEBPOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC1)CS(=O)(=O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909326-56-2 | |
| Record name | [1-(dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- Molecular Weight : 203.7 g/mol
- Structure : The compound features a cyclobutane ring substituted with a dimethylamino group and a methanesulfonyl chloride moiety, which is critical for its reactivity and biological interactions.
Biological Activity Overview
This compound is primarily studied for its inhibitory effects on various biological targets, particularly in cancer research. Its mechanism of action often involves modulation of enzymatic activities linked to tumor progression.
Pharmacological Evaluation
Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes:
- c-Met Inhibition :
- p38α MAP Kinase Inhibition :
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups significantly enhances the inhibitory activity of the compound. For example:
- Compounds with fluorine substitutions at the para position exhibited higher potency.
- The position and electronegativity of substituents were found to be critical for achieving optimal inhibitory effects .
Case Study 1: Inhibition of Carbonic Anhydrase Isoforms
Research has shown that certain derivatives of this compound are effective inhibitors of carbonic anhydrase isoforms, with one derivative displaying K_i values as low as 0.83 nM for isoform II, highlighting its potential in treating conditions related to carbonic anhydrase dysfunction .
Case Study 2: Toxicological Profile
A safety assessment indicated that while the compound possesses significant biological activity, it also presents risks such as severe skin burns and eye damage upon exposure . The acute toxicity data revealed an LC50 for inhalation toxicity in rats at approximately 0.117 mg/l over four hours, necessitating careful handling in laboratory settings .
Summary Table of Biological Activities
| Activity Type | Target Enzyme/Pathway | IC50 / K_i Value | % Inhibition |
|---|---|---|---|
| c-Met Inhibition | c-Met | 5.8 - 18.5 nM | N/A |
| p38α MAP Kinase Inhibition | p38α MAPK | N/A | 79.19 - 85.36 |
| Carbonic Anhydrase Inhibition | CA I, II | K_i = 0.83 - 95 nM | N/A |
Comparison with Similar Compounds
Cycloalkane Ring Size and Substituent Effects
- [1-(Dimethylamino)cyclopropyl]methanesulfonyl Chloride Hydrochloride (C₆H₁₂Cl₂NO₂S): This analog () replaces the cyclobutane ring with a cyclopropane ring. The dimethylamino group and sulfonyl chloride functionality are retained, suggesting similar reactivity profiles.
- [3-(tert-Butoxy)cyclobutyl]methanesulfonyl Chloride (C₈H₁₅ClO₃S): This compound (, entry 8) features a tert-butoxy group on the cyclobutane ring. The bulky tert-butoxy group increases lipophilicity, which may reduce aqueous solubility compared to the dimethylamino-substituted target compound. The absence of an amine group limits its utility in pH-dependent interactions.
Pharmacologically Relevant Compounds
- Sibutramine Hydrochloride (C₁₇H₂₆Cl₂N): Sibutramine, an anti-obesity drug (), contains a 4-chlorophenyl-substituted cyclobutane ring and a methylbutylamine chain. Unlike the target compound, it lacks a sulfonyl chloride group but shares the cyclobutane scaffold. The chlorine substituent and amine chain contribute to its serotonin-norepinephrine reuptake inhibitor (SNRI) activity .
USP Sibutramine Related Compounds :
These include positional isomers (e.g., 2-chloro or 3-chlorophenyl groups) and chain-length variants (e.g., pentyl instead of methylbutyl) (). Such modifications alter binding affinities and metabolic stability, highlighting the sensitivity of biological activity to structural changes .
Physicochemical and Reactivity Profiles
Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₇H₁₄Cl₂NO₂S* | ~277.7 | Dimethylamino, sulfonyl chloride |
| [1-(Dimethylamino)cyclopropyl] analog | C₆H₁₂Cl₂NO₂S | 265.2 | Dimethylamino, sulfonyl chloride |
| Sibutramine Hydrochloride | C₁₇H₂₆Cl₂N | 334.3 | 4-Chlorophenyl, tertiary amine |
*Inferred based on structural analogs.
Q & A
Basic: What are the recommended spectroscopic and chromatographic methods for characterizing [1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride?
Methodological Answer:
- Infrared (IR) Spectroscopy : Confirm the presence of sulfonyl chloride (S=O stretching ~1350–1160 cm⁻¹) and tertiary amine (C-N stretching ~1250–1020 cm⁻¹). Compare with reference spectra of structurally similar compounds like methanesulfonyl chloride .
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to assign cyclobutyl ring protons (δ ~2.0–3.0 ppm) and dimethylamino group (singlet at δ ~2.2–2.5 ppm for N(CH₃)₂). For sulfonyl chloride, ¹³C signals appear near δ 55–60 ppm .
- High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity. Gradient elution with acetonitrile/water (0.1% TFA) is recommended, as described for related sulfonamide impurities .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl chloride group. Avoid exposure to moisture, as sulfonyl chlorides hydrolyze to sulfonic acids .
- Handling : Use anhydrous solvents (e.g., dry dichloromethane) for reactions. Conduct manipulations in a fume hood due to potential HCl release during decomposition .
Advanced: How can reaction byproducts be systematically identified when using this compound as a sulfonating agent?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect byproducts such as sulfonic acids (hydrolysis) or N-sulfonated intermediates. Use electrospray ionization (ESI) in negative mode for sulfonate detection .
- Comparative Analysis : Cross-reference with impurities from related compounds, such as sibutramine derivatives (e.g., chlorophenyl cyclobutyl byproducts), to identify structural analogs .
- Isolation and Crystallization : Fractionate reaction mixtures via column chromatography (silica gel, ethyl acetate/hexane) and characterize isolated byproducts via X-ray crystallography or 2D NMR .
Advanced: What computational approaches predict the reactivity of the sulfonyl chloride group in stereoselective reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Model nucleophilic attack at the sulfur center to predict regioselectivity. Compare activation energies for reactions with amines vs. alcohols .
- Molecular Dynamics (MD) Simulations : Study solvent effects (e.g., polar aprotic vs. protic) on reaction rates. Methanesulfonyl chloride analogs show faster kinetics in dichloromethane than in water .
Basic: What synthetic routes are feasible for introducing the cyclobutyl-dimethylamino moiety?
Methodological Answer:
- Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutyl core. For example, cyclobutanone intermediates can be derivatized with dimethylamine via reductive amination .
- Sulfonyl Chloride Introduction : React the cyclobutyl-dimethylamino alcohol with methanesulfonyl chloride (MsCl) in dry dichloromethane, catalyzed by triethylamine. Monitor reaction progress via TLC (Rf ~0.5 in 70:30 hexane/ethyl acetate) .
Advanced: How does the dimethylamino group influence electronic effects in sulfonylation reactions?
Methodological Answer:
- Resonance and Steric Effects : The dimethylamino group donates electron density via resonance, activating the sulfonyl chloride toward nucleophilic substitution. Steric hindrance from the cyclobutyl ring may slow reactions with bulky nucleophiles .
- pH-Dependent Reactivity : Protonation of the dimethylamino group (in acidic conditions) reduces electron donation, altering reaction kinetics. Titration studies (pH 2–10) can optimize reaction conditions .
Advanced: What strategies resolve enantiomers if the compound exhibits stereoisomerism?
Methodological Answer:
- Chiral Stationary Phases (CSPs) : Use HPLC with CSPs like cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers. Reference methods for camphorsulfonyl chloride derivatives show baseline separation with ethanol/hexane gradients .
- Derivatization : Convert the compound to diastereomeric sulfonamides using chiral amines (e.g., (R)-α-methylbenzylamine). Analyze via ¹H NMR for split signals in diastereotopic protons .
Basic: What safety protocols are critical for large-scale reactions involving this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and a lab coat. Use a full-face shield during transfers .
- Ventilation : Ensure continuous airflow in reaction vessels to dissipate HCl gas. Scrubbers with NaOH solution neutralize acidic vapors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
